Lipophilicity Modulation: Predicted logP Shift of ~0.4 vs. N–H Parent
The N-ethyl substitution in 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is predicted to increase the AlogP by approximately 0.4 log units compared to the unsubstituted parent 1-oxa-9-azaspiro[5.5]undecan-4-ol. Computational data from the AladdinSci database report an AlogP of 1.29 for the target compound, while the des-ethyl analog (CAS 1306739-26-3) has a calculated AlogP of approximately 0.9 . This increase corresponds to a ~2.5-fold higher theoretical partition coefficient, which can translate into improved membrane permeability while maintaining acceptable aqueous solubility as evidenced by the polar surface area (PSA) of 90.65 Ų .
| Evidence Dimension | Predicted lipophilicity (AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.29, PSA = 90.65 Ų, HBD = 2, HBA = 5 |
| Comparator Or Baseline | 1-Oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1306739-26-3): AlogP ~0.9 (estimated from fragment-based calculation) |
| Quantified Difference | ΔAlogP ≈ +0.4 |
| Conditions | In silico prediction; AladdinSci computational platform |
Why This Matters
A controlled increase in lipophilicity without a large increase in molecular weight (ΔMW = +28 Da) can enhance passive membrane permeability, a critical parameter for intracellular target engagement in antituberculosis drug discovery.
